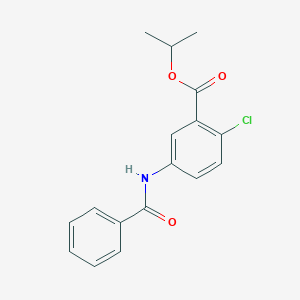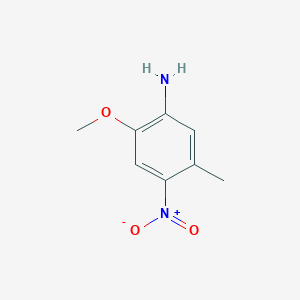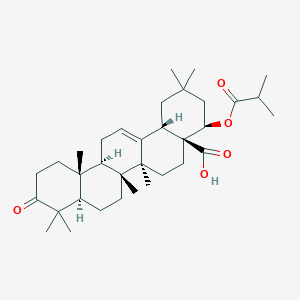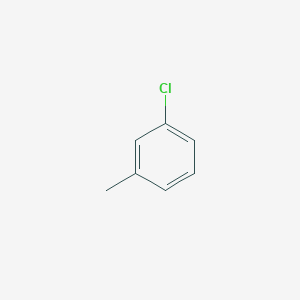
3-Chlorotoluene
Overview
Description
3-Chlorotoluene, also known as 1-chloro-3-methylbenzene, is an organic compound with the molecular formula C7H7Cl. It is a colorless liquid that is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons. This compound is one of the three isomers of chlorotoluene, where the chlorine atom is positioned at the third carbon of the benzene ring.
Mechanism of Action
Target of Action
3-Chlorotoluene, also known as 1-Chloro-3-methylbenzene , is an organic compound that primarily targets the aromatic ring in its interactions . The primary targets are the carbon atoms in the aromatic ring, which are susceptible to nucleophilic aromatic substitution .
Mode of Action
The interaction of this compound with its targets involves a process known as nucleophilic aromatic substitution . In this process, a nucleophile, which is a species rich in electrons, attacks an aromatic-ring carbon, leading to the substitution of the chlorine atom . This reaction proceeds via a free radical process, involving the intermediacy of free chlorine atoms .
Biochemical Pathways
The degradation of this compound is carried out by certain strains of bacteria, such as Comamonas testosterone KT5 . These bacteria utilize a broad range of toluene and chlorotoluenes as sources of carbon and energy . The biodegradation of this compound occurs through the upper pathway to form benzoates, which then undergo ring fission via the ortho-cleavage pathway .
Pharmacokinetics
Given its chemical structure and properties , it can be inferred that it is likely to be absorbed and distributed in the body due to its lipophilic nature Its metabolism would likely involve the aforementioned biochemical pathways, and excretion would likely occur via renal routes.
Result of Action
The molecular result of this compound’s action is the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria, such as Comamonas testosterone KT5, can enhance the degradation of this compound . Moreover, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that organisms harboring the TOL plasmid can transform the side chain of 3-Chlorotoluene, resulting in 3-chlorobenzoate . This process involves the xylene monooxygenase, benzyl alcohol dehydrogenase, and benzaldehyde dehydrogenase enzymes .
Cellular Effects
It is known that this compound can be used as a catalyst in the synthesis of glycidyl methacrylate grafted multi-walled carbon nanotubes . This suggests that it may interact with cellular components and influence cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the transformation of its side chain into 3-chlorobenzoate by the enzymes encoded by the TOL plasmid . This process involves the xylene monooxygenase, benzyl alcohol dehydrogenase, and benzaldehyde dehydrogenase enzymes .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 160-162 °C (lit.) and a density of 1.072 g/mL at 25 °C (lit.) .
Metabolic Pathways
This compound is metabolized by organisms harboring the TOL plasmid. The metabolic pathway involves the transformation of the side chain of this compound into 3-chlorobenzoate .
Transport and Distribution
It is known that this compound is a volatile organic compound, suggesting that it may be transported and distributed via the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorotoluene is typically synthesized from m-toluidine through a diazotization and substitution process. The procedure involves adding m-toluidine to water, followed by the slow addition of concentrated hydrochloric acid. Sodium nitrite solution is then added dropwise at a temperature of 0-5°C. The resulting diazo solution is treated with cuprous chloride to replace the diazonium group with a chlorine atom. The crude product is then distilled to obtain the final product .
Industrial Production Methods: Industrially, the diazonium method is reserved for the production of this compound. The industrial route to 2- and 4-chlorotoluene involves the direct reaction of toluene with chlorine, but this method is not applicable for this compound due to the difficulty in separating it from 4-chlorotoluene by distillation .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction Reactions: The compound can be reduced to form 3-methylbenzene (toluene).
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles and basic conditions are typically required.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products:
- 3-Chlorobenzaldehyde
- 3-Chlorobenzoic Acid
- 3-Methylbenzene (Toluene)
Scientific Research Applications
3-Chlorotoluene has several applications in scientific research:
- Chemistry: It is used as a reagent in the synthesis of various organic compounds, including 4-arylchromene derivatives, which have potential anti-cancer properties .
- Biology: It is used to study paramagnetic contributions from dioxygen to solute proton spin-lattice relaxation rate constants for aromatic hydrocarbons and drug molecule fragments .
- Medicine: It is a precursor in the synthesis of pharmaceutical intermediates.
- Industry: It is used as a catalyst in the synthesis of glycidyl methacrylate grafted multi-walled carbon nanotubes/polypropylene nanocomposites .
Comparison with Similar Compounds
- 2-Chlorotoluene (1-chloro-2-methylbenzene)
- 4-Chlorotoluene (1-chloro-4-methylbenzene)
- Benzyl Chloride (α-chlorotoluene)
Comparison:
- 2-Chlorotoluene and 4-Chlorotoluene: These isomers differ in the position of the chlorine atom on the benzene ring. While they have similar chemical properties, their physical properties, such as melting and boiling points, vary slightly due to differences in molecular packing .
- Benzyl Chloride: This compound has the chlorine atom attached to the methyl group rather than the benzene ring, making it more reactive in nucleophilic substitution reactions compared to 3-chlorotoluene .
This compound’s unique position of the chlorine atom at the third carbon of the benzene ring gives it distinct reactivity and applications compared to its isomers and other similar compounds.
Properties
IUPAC Name |
1-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUNOBYRMOXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Record name | M-CHLOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11770 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052841 | |
| Record name | m-Chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
M-chlorotoluene is a colorless liquid. Specific gravity 1.072. Denser than water, thus sinks in water. Flash point less than 141 °F. Vapors irritating and narcotic in high concentrations. Used as solvents and as an intermediate for making other chemicals and dyes., Colorless liquid; [Hawley] | |
| Record name | M-CHLOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11770 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Chlorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
324 °F at 760 mmHg (NTP, 1992) | |
| Record name | M-CHLOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11770 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
126 °F (NTP, 1992), 126 °F | |
| Record name | M-CHLOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11770 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Chlorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.0722 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | M-CHLOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11770 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
10 mmHg at 109.8 °F (NTP, 1992), 3.68 [mmHg] | |
| Record name | M-CHLOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11770 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Chlorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2659 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-41-8 | |
| Record name | M-CHLOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11770 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CHLOROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8172K9TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-54 °F (NTP, 1992) | |
| Record name | M-CHLOROTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11770 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Chlorotoluene?
A1: this compound has the molecular formula C7H7Cl and a molecular weight of 126.585 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't detailed in the provided research, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize compounds like this compound. []
Q3: How does the position of the chlorine atom in chlorotoluenes affect bacterial degradation?
A3: Research shows that the position of the chlorine atom in chlorotoluenes significantly impacts bacterial degradation. For instance, Achromobacter sp. KW1 strain exhibited varying degradation rates for different isomers. [] The chlorine atom's position also influences cell surface modifications in bacteria. []
Q4: Can this compound be used in Heck and Suzuki coupling reactions?
A4: Research indicates that while bio-supported palladium nanoparticles can catalyze Heck and Suzuki reactions with various substrates, this compound was not a suitable substrate in these specific reactions. [] This suggests that the reactivity in such reactions is influenced by the substituents on the aromatic ring. []
Q5: What is the role of this compound in the synthesis of acenaphthyleno[1,2-e]pyrene?
A5: this compound is a key starting material in the multi-step synthesis of acenaphthyleno[1,2-e]pyrene. [] The process involves reaction with acenaphthenequinone, followed by several transformations including bromination, cyclization, and ultimately leading to the formation of the target compound. []
Q6: How does the structure of chlorinated toluene derivatives influence their metabolism?
A6: Studies on bacterial degradation pathways highlight that the position of chlorine significantly affects the metabolic fate of chlorotoluenes. For example, 3-chloro-4-methylcatechol, a metabolite of 2-chlorotoluene, forms specific muconolactones that are resistant to further degradation by known enzymatic pathways, contributing to the recalcitrance of 2-chlorotoluene. [] Conversely, this compound is readily mineralized due to the efficient dehalogenation of its major dioxygenation product. []
Q7: What is known about the toxicity of this compound?
A7: While the provided research doesn't focus on the toxicological profile of this compound, it's crucial to acknowledge that handling any chemical requires caution. Consulting safety data sheets and relevant literature is essential for understanding potential hazards.
Q8: What are the environmental concerns regarding this compound and its isomers?
A8: Chlorotoluenes, including this compound, are considered toxic and pose environmental risks. [] Their presence in the environment necessitates research into effective removal and biodegradation strategies. [] Understanding their distribution and potential for bioaccumulation is crucial for ecological risk assessment. []
Q9: What analytical techniques are employed to study this compound and its interactions?
A9: Various techniques are used to analyze this compound and its derivatives. These include High-Performance Liquid Chromatography (HPLC) for separating reaction products and metabolites, [, ] Mass Spectrometry (MS) for structural characterization, [] and density measurements using magnetic levitation for analyzing physical properties. []
Q10: What is the significance of excess volume measurements in studying this compound mixtures?
A10: Researchers use excess volume (VE) measurements, alongside other thermodynamic properties like isentropic compressibility and viscosity, to investigate the molecular interactions between this compound and other liquids in binary mixtures. [] These measurements provide insights into the nature and strength of intermolecular forces, which are essential for understanding the behavior of such mixtures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
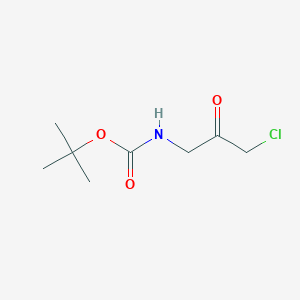
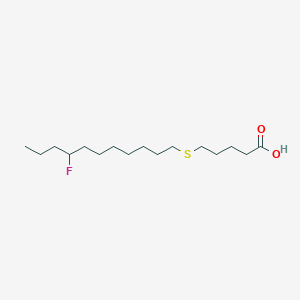
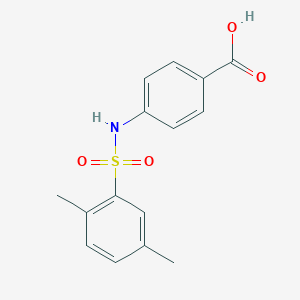
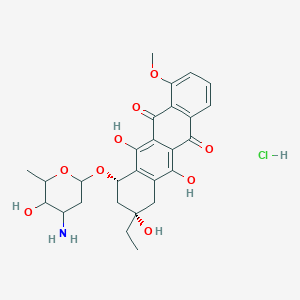
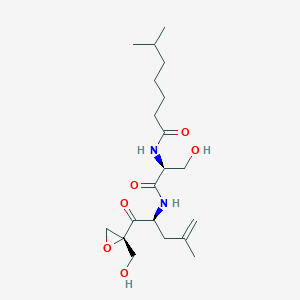
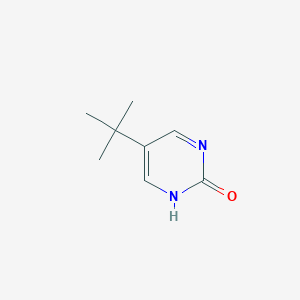
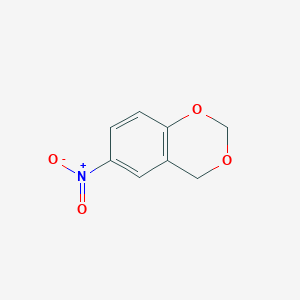
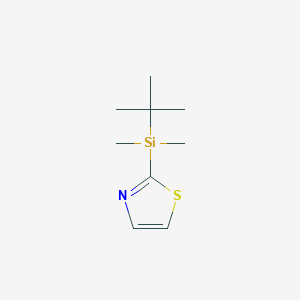
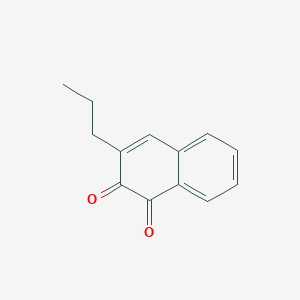
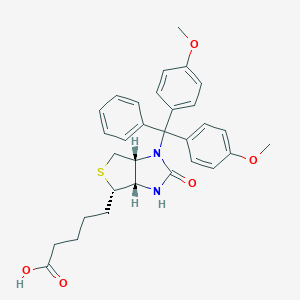
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)
